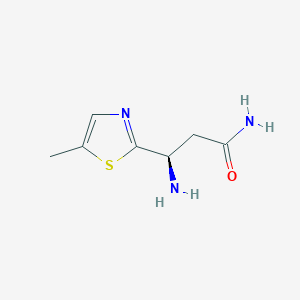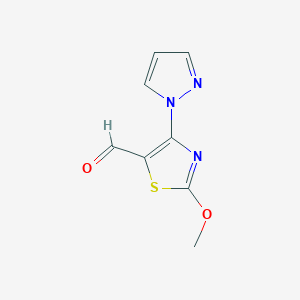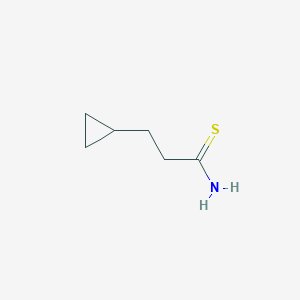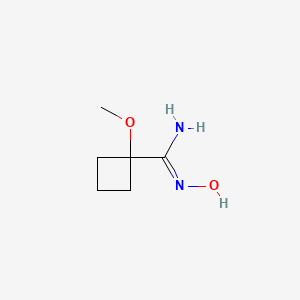
N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cyclobutane ring.
Méthodes De Préparation
The synthesis of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves several steps. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime. This intermediate is then methylated using methanol and a suitable catalyst to yield N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide
Analyse Des Réactions Chimiques
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .
Comparaison Avec Des Composés Similaires
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide can be compared with similar compounds such as:
Cyclobutanone oxime: An intermediate in its synthesis, known for its reactivity and use in organic synthesis.
Methoxycyclobutane derivatives: Compounds with similar structures but different functional groups, used in various chemical reactions.
Hydroxycyclobutane derivatives: Compounds with hydroxyl groups attached to the cyclobutane ring, studied for their unique chemical properties
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
N'-hydroxy-1-methoxycyclobutane-1-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(3-2-4-6)5(7)8-9/h9H,2-4H2,1H3,(H2,7,8) |
Clé InChI |
COFFQZUTKKNCJJ-UHFFFAOYSA-N |
SMILES isomérique |
COC1(CCC1)/C(=N/O)/N |
SMILES canonique |
COC1(CCC1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15239499.png)
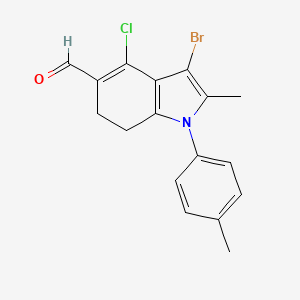
![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)
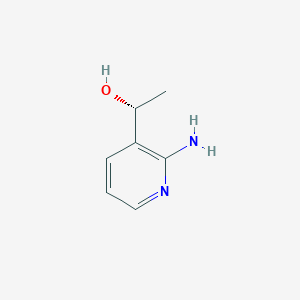
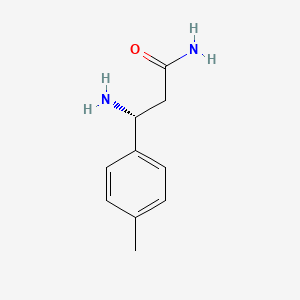
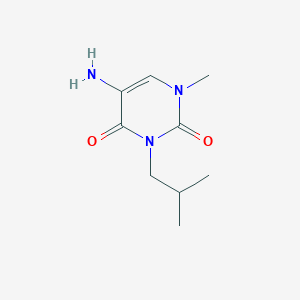
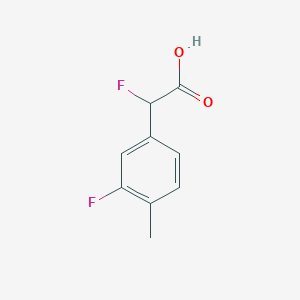
![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)
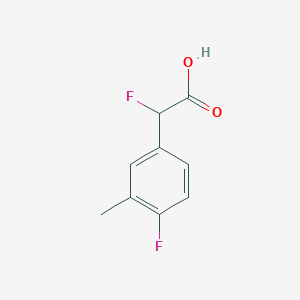
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)
![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)
